![molecular formula C7H3ClF3N3 B13665463 3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications. The presence of chlorine and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the construction of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated pyridine derivative, the pyrazole ring can be formed through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of vapor-phase reactors, which include a catalyst fluidized-bed phase, is one such method. This approach allows for efficient fluorination and chlorination reactions, reducing overall production costs .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[4,3-c]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism by which 3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
- 4-Chloro-3-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine stands out due to its combined pyrazole and pyridine rings, which confer unique reactivity and potential for diverse applications. The presence of both chlorine and trifluoromethyl groups further enhances its chemical versatility .
Properties
Molecular Formula |
C7H3ClF3N3 |
---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
3-chloro-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-4-3(13-14-6)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
IZKVEAIUOFJYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
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